molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Cat. No.: B572720
CAS No.: 1309981-67-6
M. Wt: 252.073
InChI Key: CTIOQISLJFDJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a specialized arylboronic acid derivative that serves as a versatile building block in synthetic organic chemistry and materials science. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The tert-butoxycarbonyl (Boc) protecting group on the aromatic ring is a key feature, as it masks an amine functionality, allowing for selective coupling at the boronic acid site while preserving the amine for subsequent deprotection and further derivatization. This makes the compound particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Beyond its role in cross-coupling, the boronic acid moiety enables this compound to act as a recognition unit in chemosensors. Boronic acids selectively bind with 1,2- or 1,3-diols to form cyclic boronate esters, a property exploited in the design of fluorescent detection systems for diol-containing biological analytes such as mycolactone—a toxin relevant to Buruli ulcer disease—and other sugars or glycoproteins. This binding event often induces a fluorescent signal, facilitating the development of sensitive diagnostic tools. The combination of the Boc-protected amine and the boronic acid functional group on a single aromatic scaffold provides researchers with a multifunctional reagent for constructing sophisticated molecular architectures in drug discovery, materials science, and chemical biology.

Properties

IUPAC Name

[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOQISLJFDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672827
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-67-6
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Acyl Chloride Formation : The carboxylic acid group of 5-methoxy-2-carboxybenzeneboronic acid reacts with sulfur oxychloride (SOCl₂) to form the corresponding acyl chloride.

  • Boc Protection : The acyl chloride intermediate reacts with potassium tert-butoxide (t-BuOK) to install the Boc group via nucleophilic substitution.

  • Workup : The crude product is acidified, extracted, and recrystallized to yield the target compound.

Optimized Conditions (Adapted from Patent Examples)

ParameterValue
Starting Material5-Methoxy-2-carboxybenzeneboronic acid
Molar Ratio (SM:SOCl₂:t-BuOK)1:1.5:2.5
SolventTetrahydrofuran (THF)
Temperature0–5°C (during t-BuOK addition)
Reaction Time4–6 hours
Yield85–95%

Advantages :

  • High yields under mild conditions.

  • Scalable for industrial production.

Limitations :

  • Requires access to 5-methoxy-2-carboxybenzeneboronic acid, which may necessitate multi-step synthesis.

  • SOCl₂ handling demands stringent safety protocols.

Miyaura Borylation of Halogenated Precursors

An alternative route involves the Miyaura borylation of a halogenated precursor, such as 2-Boc-5-methoxybromobenzene. This method is widely used for installing boronic acid groups on aromatic systems.

Synthetic Pathway

  • Halogenation : Introduce bromine at the desired position on a pre-Boc-protected 5-methoxyphenyl derivative.

  • Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).

  • Hydrolysis : Convert the pinacol boronate ester to the boronic acid using acidic conditions.

Representative Conditions

ParameterValue
Substrate2-Boc-5-methoxybromobenzene
CatalystPd(dppf)Cl₂ (1 mol%)
Boron ReagentB₂pin₂ (1.2 equiv)
Solvent1,4-Dioxane
Temperature80–90°C
Reaction Time12–24 hours
Yield (Boronate Ester)70–80%
Hydrolysis Yield>90%

Advantages :

  • Compatible with diverse substitution patterns.

  • Avoids SOCl₂, enhancing safety.

Limitations :

  • Multi-step synthesis of the halogenated precursor.

  • Palladium catalysts increase costs.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation leverages functional groups (e.g., methoxy) to regioselectively install boronic acids. For [2-Boc-5-methoxyphenyl]boronic acid, the methoxy group directs lithiation to the ortho position, followed by boron trapping.

Protocol

  • Protection : Boc-protect the hydroxyl group of 5-methoxy-2-hydroxyphenylboronic acid.

  • Lithiation : Treat with LDA (lithium diisopropylamide) at -78°C.

  • Boron Quenching : Add trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).

Key Data

ParameterValue
Directing GroupMethoxy (-OCH₃)
BaseLDA (2.2 equiv)
Boron SourceB(OMe)₃ (3.0 equiv)
Temperature-78°C to 25°C
Yield60–75%

Advantages :

  • High regioselectivity.

  • No transition metals required.

Limitations :

  • Sensitivity to moisture and temperature.

  • Low yields compared to other methods.

Comparative Analysis of Methods

MethodYield (%)CostScalabilitySafety
Carboxybenzeneboronic Acid Route85–95LowHighModerate (SOCl₂)
Miyaura Borylation70–80HighModerateHigh
Directed Metalation60–75LowLowLow

Industrial-Scale Considerations

For large-scale production, the carboxybenzeneboronic acid route is preferred due to its high yield and simplicity. However, manufacturers must address:

  • SOCl₂ Neutralization : Implement scrubbers to handle HCl gas byproducts.

  • Solvent Recovery : THF and dioxane require distillation for reuse.

  • Crystallization Optimization : Sherwood oil (a petroleum ether fraction) is effective for recrystallization.

Emerging Techniques

Recent advances include enzymatic deprotection of boronate esters and flow chemistry for Miyaura borylation, which reduce reaction times and improve purity .

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Trifluoroacetic acid (TFA), methanol.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Amines.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Properties/Applications Reference
(2-(Diisopropylcarbamoyl)-5-methoxyphenyl)boronic acid Diisopropylcarbamoyl (2-position), methoxy (5-position) Used in AM1710/AM1714 synthesis; lower yields (27–38%) due to steric hindrance
5-tert-Butyl-2-methoxybenzeneboronic acid tert-Butyl (5-position), methoxy (2-position) Commercial availability; simpler synthesis but lacks Boc’s versatility
5-Chloro-2-methoxyphenylboronic acid Chloro (5-position), methoxy (2-position) Higher electrophilicity due to Cl; used in halogenated intermediates
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid Boc-protected indole core Yields up to 57% in Suzuki couplings; indole scaffold enhances bioactivity
(2-((tert-Butoxycarbonyl)amino)-5-fluorophenyl)boronic acid Boc-amino (2-position), F (5-position) Molecular weight 255.05; potential for targeted drug delivery

Key Observations :

  • Steric Effects : The Boc group in [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid introduces significant steric hindrance compared to smaller groups like methoxy or chloro. This can reduce reaction yields in cross-coupling reactions but enhances stability during synthesis .
  • Electronic Effects : The methoxy group’s electron-donating nature activates the boronic acid toward electrophilic substitution, while the Boc group’s electron-withdrawing character moderates reactivity, preventing undesired side reactions .
Table 2: Performance in Suzuki-Miyaura Couplings
Boronic Acid Partner Halide Yield (%) Application Context Reference
This compound 2-Bromo-5-(1′,1′-dimethylheptyl)-1,3-dimethoxybenzene 27–38 Cannabilactone synthesis
(5-Bromo-1-(Boc)-1H-indol-2-yl)boronic acid 2-Iodobenzo[d]thiazole 57 Pyruvate kinase inhibitor synthesis
5-Chloro-2-methoxyphenylboronic acid Aryl iodides/bromides 40–65 Fungal HDAC inhibitor intermediates

Insights :

  • The Boc group’s steric bulk necessitates optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) to achieve moderate yields, as seen in (27–38%) .
  • In contrast, halogenated analogs like 5-chloro-2-methoxyphenylboronic acid exhibit higher yields (40–65%) due to reduced steric demands and enhanced electrophilicity .

Physicochemical Properties

  • Solubility: The Boc group increases hydrophobicity, reducing aqueous solubility compared to polar analogs like 3-aminophenylboronic acid .
  • Stability : Boc protection enhances stability under basic conditions, critical for multi-step syntheses .

Biological Activity

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of boronic acids, particularly their role as enzyme inhibitors and in drug development, makes them significant in various therapeutic areas.

  • Molecular Formula : C12H15BNO4
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 1309981-67-6

Boronic acids typically act by forming reversible covalent bonds with diols in biological molecules, particularly targeting enzymes such as proteases and kinases. The interaction of this compound with specific biomolecules can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, derivatives similar to this compound have been evaluated for their efficacy against various cancer types:

  • In vitro Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer cell lines (A549) .
  • Mechanism : These compounds often target specific signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis.

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria:

  • Staphylococcus aureus : Studies reported MIC values ranging from 4–8 μg/mL for certain boronic acid derivatives against MRSA strains .
  • Mycobacterium spp. : Compounds similar to this compound exhibited promising activity against Mycobacterium abscessus and Mycobacterium smegmatis.

Case Studies

StudyCompoundTargetActivityReference
1Boronic Acid Derivative AMDA-MB-231IC50 = 0.126 μM
2Boronic Acid Derivative BMRSAMIC = 4–8 μg/mL
3Boronic Acid Derivative CMycobacterium abscessusMIC = 0.5–1.0 μg/mL

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids is crucial for their therapeutic application. Preliminary studies on related compounds indicate moderate absorption and metabolism, with some exhibiting favorable safety profiles at high doses in animal models:

  • Toxicity Studies : In vivo studies have shown acceptable toxicity levels at doses up to 800 mg/kg in Sprague-Dawley rats, indicating a potential safety margin for therapeutic use .

Q & A

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT Calculations : Model transition states in Suzuki couplings to predict regioselectivity and optimize catalyst-substrate interactions .
  • Molecular Docking : Assesses potential bioactivity (e.g., enzyme inhibition) by simulating interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.